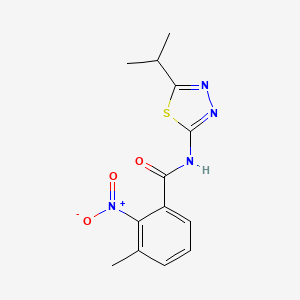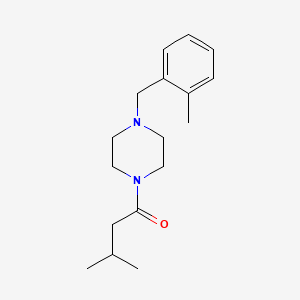
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine, also known as MBMP, is a piperazine derivative that has been studied for its potential therapeutic properties. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Biochemical and Physiological Effects
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic properties that could be investigated further. Additionally, it can be synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, which could make it difficult to design experiments to investigate its potential therapeutic properties.
Zukünftige Richtungen
There are several future directions for further research on 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is investigating its potential as an anti-inflammatory agent, as studies have shown promising results in this area. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine and how it interacts with various neurotransmitter systems in the brain. Finally, more research could be conducted to investigate the potential therapeutic properties of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine in various disease states.
Synthesemethoden
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using a variety of methods. One such method involves the reaction of 1-(2-methylbenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine. Other methods of synthesis include the reaction of 1-(2-methylbenzyl)piperazine with various acyl chlorides or anhydrides.
Wissenschaftliche Forschungsanwendungen
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to have potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines. Additionally, 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential as an antidepressant and anxiolytic agent, with studies showing that it can increase the levels of serotonin and dopamine in the brain.
Eigenschaften
IUPAC Name |
3-methyl-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-16-7-5-4-6-15(16)3/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHIOMZPULJKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)


![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

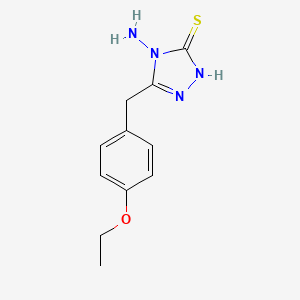
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)
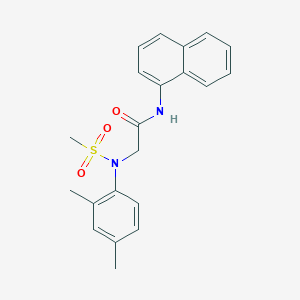
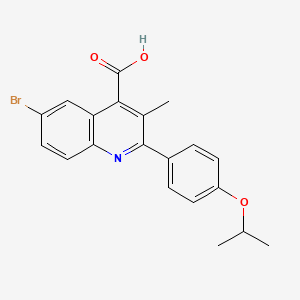
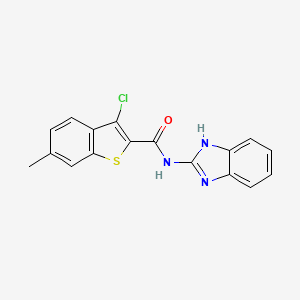

![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
